REACTION_CXSMILES
|
[NH2:1][C:2]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5]1)=[S:3].Cl[CH:16]([CH3:20])[C:17](=O)[CH3:18]>CC(O)C>[CH3:20][C:16]1[N:1]=[C:2]([N:4]2[CH2:9][CH2:8][CH:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5]2)[S:3][C:17]=1[CH3:18]
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Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N1CCC(CC1)C(=O)OCC
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Name
|
|
Quantity
|
5.75 g
|
Type
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reactant
|
Smiles
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ClC(C(C)=O)C
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CC(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 15 hrs
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Duration
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15 h
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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ADDITION
|
Details
|
Ethyl acetate was added to the residue
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Type
|
WASH
|
Details
|
The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried ver anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate-hexane (1:4, v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C)N1CCC(CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.86 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |